Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate

Catalog No.
S1932860
CAS No.
219793-79-0
M.F
C13H18ClNO4S
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate

CAS Number

219793-79-0

Product Name

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate

IUPAC Name

ethyl 4-(4-chlorobutylsulfonylamino)benzoate

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C13H18ClNO4S/c1-2-19-13(16)11-5-7-12(8-6-11)15-20(17,18)10-4-3-9-14/h5-8,15H,2-4,9-10H2,1H3

InChI Key

AHGHRVWLVJEKRP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCCCCl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCCCCl

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₄S and a molecular weight of approximately 319.8 g/mol. It features a benzoate structure modified by a sulfonamide group, which includes a chlorobutyl moiety. The compound is characterized by its sulfonylamino functionality, which is significant in various

Due to its functional groups:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Esterification: The ethyl ester can react with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight its versatility in synthetic organic chemistry.

Synthesis of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate typically involves several steps:

  • Formation of Sulfonamide: Reacting 4-chlorobutyl sulfonyl chloride with an appropriate amine to form the sulfonamide.
  • Esterification: The resulting sulfonamide is then reacted with ethyl para-aminobenzoate under acidic conditions to yield the final product.

This method allows for the introduction of both the sulfonamide and ester functionalities into the molecule.

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing new drugs, particularly those targeting bacterial infections.
  • Research: Used in non-human research settings to explore biological pathways involving sulfonamides.
  • Chemical Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate, including:

Compound NameStructure FeaturesUnique Characteristics
SulfanilamideContains an amino group and sulfonamideFirst synthetic antibacterial drug
N-(4-Chlorobutyl)-benzenesulfonamideSimilar chlorobutyl and sulfonamide groupsUsed in research for antibacterial properties
Ethyl p-AminobenzoateContains an amino group but no sulfonamideCommonly used as an intermediate in drug synthesis

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is unique due to its specific combination of both chlorobutyl and sulfonamide functionalities, which may enhance its reactivity and potential biological activity compared to others.

XLogP3

2.4

Wikipedia

Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate

Dates

Modify: 2023-07-22

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